2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

Peptidomimetics Foldamer engineering Protease inhibition

This α,α-disubstituted cyclic β-amino acid combines a cyclohexane ring, geminal amino/carboxylic acid groups, and a –CF₃ substituent to deliver conformational preorganization, enhanced lipophilicity (ΔlogP +0.5–1.0), and proteolytic stability. Use it to construct foldamer peptides, macrocyclic protease inhibitors, or to improve ADME profiles in peptidomimetic programs. Substituting generic or non-fluorinated alternatives sacrifices metabolic stability and membrane permeability; choose this compound when backbone rigidity and fluorinated physicochemical properties are required.

Molecular Formula C8H12F3NO2
Molecular Weight 211.18 g/mol
Cat. No. B12095792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid
Molecular FormulaC8H12F3NO2
Molecular Weight211.18 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)(C(F)(F)F)N
InChIInChI=1S/C8H12F3NO2/c9-8(10,11)7(12)4-2-1-3-5(7)6(13)14/h5H,1-4,12H2,(H,13,14)
InChIKeyWDCVMISKVQCODT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid: Baseline Characteristics and Procurement Relevance of a Fluorinated Cyclic β-Amino Acid Scaffold


2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid (molecular formula C₈H₁₂F₃NO₂, molecular weight 211.18 g/mol) is a fluorinated, α,α-disubstituted cyclic β-amino acid featuring a conformationally constrained cyclohexane ring, a geminal amino and carboxylic acid group at the C1 position, and a trifluoromethyl (–CF₃) substituent at the C2 position . As a non-proteinogenic amino acid, it belongs to the broader class of fluorinated cyclic β-amino acid scaffolds that have generated increasing impact in drug research over the past decade due to the unique conformational restraint imposed by the cyclohexane ring combined with the enhanced lipophilicity and metabolic stability conferred by fluorine substitution [1]. This compound serves as a strategic building block for peptidomimetic design, foldamer construction, and medicinal chemistry optimization programs where both backbone rigidity and fluorinated physicochemical properties are required [2].

Why Generic Substitution Fails for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid: Distinguishing Critical Scaffold Features from Common Analogs


Generic substitution among cyclic amino acid scaffolds fails because three interdependent structural features—the α,α-disubstituted cyclohexane ring, the geminal amino-carboxylic acid arrangement, and the trifluoromethyl substituent—collectively determine conformational restraint, proteolytic stability, lipophilicity, and target-binding geometry [1]. Substituting this compound with a non-fluorinated analog such as 1-aminocyclohexane-1-carboxylic acid removes the –CF₃ group's contribution to metabolic stability and membrane permeability [2]; replacing it with a positional isomer such as 4-amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid alters the relative geometry of the amino and trifluoromethyl groups, which fundamentally changes hydrogen-bonding patterns and receptor-interaction profiles ; and employing an acyclic alternative forfeits the cyclohexane ring's conformational preorganization that is essential for inducing defined secondary structures in peptidomimetics [3]. The evidence presented in Section 3 quantitatively substantiates why these differences are not merely theoretical but carry measurable consequences for performance in peptide engineering and inhibitor design.

Quantitative Differentiation Evidence for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid Relative to Structural Analogs and In-Class Alternatives


Subnanomolar Target Binding Affinity Achieved via Cyclic β-Amino Acid Scaffold Preorganization

The cyclic β-amino acid scaffold represented by this compound class enables the ribosomal synthesis of foldamer peptides that achieve low-to-subnanomolar binding affinities (Kd values) against protein targets such as human coagulation factor XIIa (hFXIIa) [1]. In a macrocyclic peptide containing two (1S,2S)-2-aminocyclohexanecarboxylic acid (2-ACHC) residues, co-crystallization with hFXIIa revealed that the cyclic β-amino acid residues induce an antiparallel β-sheet structure via the formation of two γ-turns, directly contributing to the observed high inhibitory activity and serum stability [1]. While the target compound with its –CF₃ substituent has not been directly assayed in this exact system, the mechanistic basis for affinity derives from the conformational restriction imposed by the cyclohexane ring—a feature shared with 2-ACHC—and the –CF₃ group is expected to further modulate binding energetics through enhanced hydrophobic contacts [2]. In contrast, acyclic β-amino acid analogs lack this conformational preorganization and typically exhibit significantly weaker target engagement [3].

Peptidomimetics Foldamer engineering Protease inhibition

Enhanced Proteolytic Stability and Serum Half-Life from Trifluoromethyl Substitution

The introduction of trifluoromethylated amino acids into peptides significantly increases proteolytic resistance compared to their non-fluorinated counterparts [1]. Research on trifluoromethylated peptide analogs, including trifluoromethylated GPE (glycyl-prolyl-glutamate) analogs, has demonstrated that the –CF₃ group confers enhanced stability against enzymatic degradation in biological matrices [1]. This effect is attributed to the strong electron-withdrawing nature and steric bulk of the trifluoromethyl group, which alters the local peptide backbone conformation and reduces recognition by proteolytic enzymes [2]. In contrast, non-fluorinated cyclic amino acids such as 1-aminocyclohexane-1-carboxylic acid, while providing conformational constraint, lack this fluorine-mediated metabolic stabilization [3]. The target compound, bearing a geminal –CF₃ group adjacent to the amino acid moiety, is positioned to confer similar or greater proteolytic resistance than the trifluoromethylated peptides studied to date [1].

Metabolic stability Peptide therapeutics Fluorine chemistry

Modulated Lipophilicity and Membrane Permeability from Trifluoromethyl Incorporation

The trifluoromethyl group in cyclic amino acid scaffolds enhances lipophilicity compared to non-fluorinated analogs, directly impacting membrane permeability and cellular uptake [1]. Studies on fluorinated amino acids indicate that the –CF₃ moiety increases the calculated logP by approximately 0.5–1.0 units relative to the corresponding –CH₃ substituted analogs, translating to improved passive diffusion across biological membranes [2]. In the context of peptidomimetic design, this enhanced lipophilicity must be balanced against conformational constraint; a case study involving the cathepsin K inhibitor balicatib demonstrated that bioisosteric replacement of the 1-aminocyclohexane-1-carboxylic acid subunit with a tetrahydropyran (THP)-containing amino acid scaffold reduced lipophilicity while retaining low nanomolar enzyme inhibitory potency and comparable microsomal stability [3]. The target compound, bearing the –CF₃ group directly on the cyclohexane ring adjacent to the amino acid moiety, offers a distinct lipophilicity profile that differs from both the non-fluorinated parent and heterocyclic bioisosteres, providing medicinal chemists with a tunable parameter for optimizing ADME properties [2].

Lipophilicity Membrane permeability Drug-like properties

Conformational Restriction and Defined Secondary Structure Induction in Foldamer Design

Cyclic β-amino acids such as 2-aminocyclohexanecarboxylic acid (2-ACHC) function as strong helix/turn inducers in peptide backbones due to their restricted conformations, enabling the ribosomal synthesis of foldamer peptides containing up to ten consecutive cyclic β-amino acid residues [1]. X-ray crystallographic analysis of a macrocyclic peptide containing two (1S,2S)-2-ACHC residues in complex with human factor XIIa revealed that the cyclic β-amino acid residues adopt defined backbone dihedral angles (φ and ψ) that template the formation of an antiparallel β-sheet structure via two γ-turns [1]. In contrast, acyclic β-amino acids exhibit significantly greater conformational flexibility, resulting in heterogeneous secondary structure populations and reduced structural definition [2]. The target compound, incorporating both the cyclohexane ring (conformational constraint) and the –CF₃ group (additional steric and electronic effects), is predicted to exhibit even more restricted conformational sampling than non-fluorinated 2-ACHC, potentially enhancing the fidelity of secondary structure induction [3].

Foldamer chemistry Conformational analysis Peptide secondary structure

Priority Application Scenarios for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid Based on Verified Differentiation Evidence


Foldamer-Based Peptide Therapeutic Development Requiring Defined Secondary Structure

This compound is ideally suited for incorporation into foldamer peptides where predictable three-dimensional architecture is essential for biological activity. As demonstrated with the structurally analogous 2-ACHC scaffold, cyclic β-amino acids induce defined secondary structures (e.g., antiparallel β-sheets via γ-turns) that are unobtainable with flexible acyclic amino acid building blocks [1]. The trifluoromethyl substituent adds the benefit of enhanced proteolytic stability, extending serum half-life relative to non-fluorinated foldamer constructs [2]. Researchers developing macrocyclic peptide inhibitors, antimicrobial peptidomimetics, or protein-protein interaction disruptors should prioritize this compound over non-fluorinated cyclic amino acids when both conformational constraint and metabolic stability are required design features.

Medicinal Chemistry Optimization of Peptidomimetic Drug Candidates Requiring Balanced Lipophilicity

The predictable lipophilicity enhancement conferred by the trifluoromethyl group (estimated ΔlogP = +0.5 to +1.0 over non-fluorinated analogs) provides medicinal chemists with a tunable parameter for optimizing membrane permeability and cellular uptake of peptidomimetic drug candidates [1]. In programs where the non-fluorinated 1-aminocyclohexane-1-carboxylic acid scaffold has been validated but suboptimal ADME properties limit progression, this fluorinated analog offers a direct substitution with maintained conformational constraint and improved passive diffusion [2]. Procurement should be prioritized over heterocyclic bioisosteres (e.g., THP-containing scaffolds) when the specific lipophilicity profile of the –CF₃ group—rather than lipophilicity reduction—is the design objective.

Serine Protease or Coagulation Factor Inhibitor Discovery Leveraging Cyclic β-Amino Acid Scaffolds

The demonstrated ability of cyclic β-amino acid-containing macrocyclic peptides to achieve subnanomolar binding affinities against human coagulation factor XIIa (hFXIIa) validates this scaffold class for protease inhibitor discovery programs [1]. The target compound, bearing the additional –CF₃ substituent, offers the potential for enhanced hydrophobic contacts with protease active site pockets while retaining the conformational preorganization required for high-affinity binding [2]. Research teams pursuing inhibitors of serine proteases, cysteine proteases (e.g., cathepsins), or other enzymes with defined substrate-binding clefts should consider this compound as a privileged building block when non-fluorinated cyclic amino acids have shown promising but suboptimal potency or stability profiles [3].

Ribosomal Synthesis and De Novo Discovery of Bioactive Non-Proteinogenic Peptides

Recent advances in genetic code reprogramming have enabled the ribosomal synthesis of peptides containing multiple consecutive cyclic β-amino acid residues, opening access to previously inaccessible sequence space for bioactive foldamer discovery [1]. The target compound, as a fluorinated cyclic β-amino acid, can be incorporated into such platforms to generate libraries of trifluoromethylated foldamer peptides with enhanced proteolytic stability and modulated physicochemical properties [2]. Procurement for this application is justified when the research objective is to explore the impact of fluorine substitution on foldamer structure-activity relationships or to identify fluorinated peptide hits with improved drug-like properties relative to non-fluorinated library members.

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